Para- vs. Ortho-Hydroxyphenyl Substitution: Divergent Intramolecular Hydrogen-Bonding and Crystal Packing Architecture
The para-hydroxyphenyl substitution in 4-(1H-perimidin-2-yl)phenol eliminates the intramolecular O–H···N hydrogen bond that defines the ortho isomer's conformation. In the ortho analog 2-(2,3-dihydro-1H-perimidin-2-yl)phenol, X-ray crystallography confirms an intramolecular O–H···N hydrogen bond that rigidifies the molecular geometry, with the perimidine NCN carbon hinged by 44.11(7)° and 48.50(6)° relative to the best planes of the other five ring atoms [1]. The para isomer, lacking this intramolecular tether, is expected to exhibit greater conformational flexibility at the aryl-perimidine junction, resulting in a different intermolecular hydrogen-bonding network wherein the phenolic –OH acts exclusively as an intermolecular donor, enabling N–H···O hydrogen-bonded dimer or chain motifs distinct from the ortho isomer's packing. Hirshfeld surface analysis of the ortho isomer reveals H···H contacts contribute 52.9% and H···C/C···H contacts 39.5% to crystal packing; the para isomer is predicted to shift this balance toward increased O–H···N intermolecular interactions [1][2].
| Evidence Dimension | Intramolecular hydrogen-bond presence and conformational rigidity |
|---|---|
| Target Compound Data | 4-(1H-Perimidin-2-yl)phenol: No intramolecular O–H···N hydrogen bond possible (para substitution); predicted greater conformational flexibility; intermolecular-only hydrogen bonding via phenolic –OH. |
| Comparator Or Baseline | 2-(2,3-dihydro-1H-perimidin-2-yl)phenol (ortho isomer): Intramolecular O–H···N hydrogen bond confirmed by X-ray; NCN carbon hinged 44.11(7)° / 48.50(6)°; H···H contacts 52.9%, H···C/C···H 39.5%. |
| Quantified Difference | Presence vs. absence of intramolecular H-bond; qualitatively distinct crystal packing motifs; ~13.4° difference in hinge angle between two independent molecules of ortho isomer (not directly measurable for para isomer in absence of published crystal structure). |
| Conditions | Single-crystal X-ray diffraction at 293 K for ortho isomer (CCDC 1976884). Para isomer crystal structure not reported; inference based on established substituent-position structure–property relationships in 2-arylperimidines [1][3]. |
Why This Matters
Researchers requiring a perimidine-phenol hybrid with a free, intermolecularly available phenolic –OH (for non-covalent network assembly, metal coordination without conformational preorganization, or hydrogen-bond-donor catalysis) should select the para isomer; the ortho isomer's intramolecularly sequestered –OH is functionally distinct and cannot substitute.
- [1] Ballo Daouda et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of 2-(2,3-dihydro-1H-perimidin-2-yl)phenol. Acta Crystallographica E, 76(Pt 6), 798–802. DOI: 10.1107/S2056989020005939. CCDC 1976884. View Source
- [2] Daouda, B., Tuo, N.T., Hökelek, T. et al. (2020). Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of 2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol. Acta Crystallographica E, 76(Pt 5), 605–610. PMID: 32431917. View Source
- [3] Olave Negrete, E., Espinoza, M.I. & Aristizabal, J. (2020). Structural study of phenylperimidines with potential applications as corrosion inhibitors. Acta Crystallographica A, 76, a186. DOI: 10.1107/S010876732009685X. View Source
